molecular formula C26H21F3N2O10S2 B561814 MTSEA-Fluorescein CAS No. 1356019-48-1

MTSEA-Fluorescein

Cat. No.: B561814
CAS No.: 1356019-48-1
M. Wt: 642.573
InChI Key: NECZQSKRJXFCLU-FYZYNONXSA-N
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Description

MTSEA-Fluorescein is a fluorescent probe widely used in ion channel research. It is known for its ability to label thiol groups in proteins, making it a valuable tool for studying protein topology and conformational changes. The compound has a molecular formula of C26H21F3N2O10S2 and a molecular weight of 642.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MTSEA-Fluorescein involves the conjugation of fluorescein with a methanethiosulfonate (MTS) reagent. The general synthetic route includes the following steps:

  • Activation of fluorescein with a suitable activating agent.
  • Reaction of the activated fluorescein with a methanethiosulfonate reagent under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MTSEA-Fluorescein primarily undergoes substitution reactions due to the presence of the methanethiosulfonate group. It reacts with thiol groups in proteins, forming stable thioether bonds.

Common Reagents and Conditions:

    Reagents: Methanethiosulfonate reagents, fluorescein, activating agents.

    Conditions: Reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the fluorescent probe.

Major Products: The major product of the reaction between this compound and thiol groups in proteins is a thioether-linked fluorescent conjugate .

Scientific Research Applications

MTSEA-Fluorescein has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in the study of protein structure and function, particularly in ion channel research.

    Medicine: Utilized in diagnostic imaging and as a tool for investigating disease mechanisms.

    Industry: Applied in the development of biosensors and other analytical tools.

Mechanism of Action

MTSEA-Fluorescein exerts its effects by reacting with thiol groups in proteins. The methanethiosulfonate group reacts with the thiol group, forming a stable thioether bond. This reaction labels the protein with the fluorescent fluorescein moiety, allowing for the visualization and study of protein structure and function. The molecular targets include cysteine residues in proteins, and the pathways involved are related to protein folding and conformational changes .

Comparison with Similar Compounds

    MTSEA-Biotin: Another methanethiosulfonate reagent used for biotinylation of proteins.

    MTSES: A methanethiosulfonate reagent used for studying ion channels and protein structure.

    Fluorescein-5-maleimide: A fluorescent probe that reacts with thiol groups but has a different reactive group compared to MTSEA-Fluorescein.

Uniqueness: this compound is unique due to its combination of a methanethiosulfonate group and a fluorescein moiety. This allows it to specifically label thiol groups in proteins while providing a fluorescent signal for visualization. Its specificity and fluorescent properties make it a valuable tool in various research applications .

Properties

IUPAC Name

5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECZQSKRJXFCLU-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747000
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356019-48-1
Record name 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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